Hexaethylene glycol monophenyl ether

Surfactant Science Micellization Formulation Stability

Replace polydisperse ethoxylates causing batch variability with Hexaethylene glycol monophenyl ether (Ph-PEG6-OH), a monodisperse, high-purity nonionic surfactant. Defined EO6 chain length ensures predictable HLB (~12-13) and reproducible solubilization for analytical methods and controlled-release formulations. - Maintains functional integrity in strong alkaline media (NaOH/KOH) for heavy-duty degreasing and corrosion inhibition. - Suppresses protein aggregation in membrane biochemistry protocols, offering a well-defined alternative to Triton X-100. - Eliminates surfactant-induced defects in photopolymerizable coatings via controlled surface tension reduction.

Molecular Formula C18H30O7
Molecular Weight 358.4 g/mol
CAS No. 14260-95-8
Cat. No. B3239999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaethylene glycol monophenyl ether
CAS14260-95-8
Molecular FormulaC18H30O7
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C18H30O7/c19-6-7-20-8-9-21-10-11-22-12-13-23-14-15-24-16-17-25-18-4-2-1-3-5-18/h1-5,19H,6-17H2
InChIKeyLSRXVFLSSBNNJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaethylene Glycol Monophenyl Ether Technical Overview


Hexaethylene glycol monophenyl ether (CAS 14260-95-8), also known as Ph-PEG6-OH, is a nonionic surfactant belonging to the class of aryl polyethylene glycol ethers . It is characterized by a six-unit ethylene oxide chain (EO6) that provides hydrophilicity, capped with a terminal phenyl group as the hydrophobic moiety. This monodisperse, well-defined molecular structure (C18H30O7, MW 358.43 g/mol) distinguishes it from polydisperse industrial ethoxylates and confers predictable physicochemical behavior . The compound is primarily utilized as a solubilizer, emulsifier, and extraction agent in applications ranging from metal surface coatings and corrosion inhibition to specialized biochemical protocols [1].

1
Monodisperse EO6 aryl ether — predictable physicochemical behavior Distinct from polydisperse industrial ethoxylates
2
Nonionic surfactant for solubilization, emulsification, and extraction workflows Compatible with diverse formulation matrices
3
Batch-to-batch consistency supports method development and controlled processes Monodisperse profile reduces variability

Why This Surfactant Is Not Replaceable


While numerous alkylphenol ethoxylates and PEG-based nonionic surfactants share similar functional groups, their performance in critical applications diverges significantly due to structural variables: the specific number of ethylene oxide (EO) units, the nature of the hydrophobic group (alkyl vs. aryl, chain length, branching), and molecular dispersity . Even within the monophenyl ether homologous series, shifting from a penta- (EO5) to a hexa- (EO6) or hepta- (EO7) ethylene glycol chain alters the hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), cloud point, and solubilization capacity—directly impacting formulation stability, extraction efficiency, and process reproducibility [1]. Generic substitution without quantitative validation risks phase separation, reduced payload solubilization, altered reaction kinetics, or incompatibility with downstream analytical methods [2].

EO Chain Length Sensitivity

Shifting from hexa- (EO6) to penta- or hepta- ethylene glycol alters HLB, CMC, and cloud point, potentially destabilizing formulations.

Hydrophobe Mismatch

Different hydrophobic groups (e.g., octylphenyl vs. phenyl) change solubilization capacity and interfacial behavior; may not reproduce extraction efficiency.

Polydispersity Impact

Generic polydisperse ethoxylates introduce batch-dependent variability in micelle formation and phase separation, limiting reproducibility.

Evidence-Based Comparison with Alternatives


CMC Variation with EO Chain Length

For nonionic surfactants with a fixed hydrophobic group, increasing the hydrophilic ethylene oxide (EO) chain length raises the critical micelle concentration (CMC). In the polyoxyethylene nonyl phenyl ether series, extending the EO chain from 5 to 40 units increases the CMC, directly influencing micelle formation thermodynamics [1][2]. Applying this class-level inference, Hexaethylene glycol monophenyl ether (EO6) is expected to exhibit a CMC that is higher than its penta-EO homolog (EO5) but lower than longer-chain variants (e.g., EO7–10), positioning it within a tunable window for applications requiring balanced micellization behavior.

CMC Trend
Class-level inference
CMC increases with EO chain length; EO6 expected intermediate between EO5 and longer-chain variants.
Positioned for tunable micellization window
Direct CMC measurement to verify
Surfactant Science Micellization Formulation Stability

Cloud Point Behavior in Phenyl Ethoxylates

The cloud point (CP) of nonionic surfactants—the temperature above which aqueous solutions phase separate—is a critical formulation parameter. For aryl ethoxylates, CP increases with the length of the polyoxyethylene chain [1]. While hexaethylene glycol monophenyl ether lacks a reported CP value in open literature, the structural homolog Triton X-100 (polyethylene glycol mono-4-octylphenyl ether, n≈9–10 EO) exhibits a CP of approximately 60 °C (determined by group contribution method) [2]. By class-level inference, the CP of the EO6 phenyl ether is expected to be lower than that of Triton X-100 due to its shorter EO chain, offering a distinct temperature-dependent solubility profile for processes requiring lower cloud point behavior.

Cloud Point
Class-level inference
Predicted lower than Triton X-100 (CP ≈ 60°C), consistent with shorter EO6 chain.
Supports low-temperature phase behavior screening
Cloud point requires experimental confirmation
Phase Behavior Temperature Stability Nonionic Surfactants

HLB Differentiation from Triton X-100

The HLB value quantifies a surfactant's relative affinity for water versus oil, guiding its application (e.g., emulsification, solubilization, wetting). While hexaethylene glycol monophenyl ether lacks a directly measured HLB, its monodisperse EO6 structure and molecular weight (358.43 g/mol) allow for precise calculation using Griffin's method [1]. In contrast, the widely used polydisperse alternative Triton X-100 (EO≈9–10) has a reported HLB range of 13–16 [2]. The lower EO content of the EO6 phenyl ether predicts a moderately lower HLB value, placing it in a distinct functional zone—closer to optimal detergent/oil-in-water emulsification rather than the wetting/solubilizing regime of high-HLB surfactants. This differentiation is critical for formulators seeking specific interfacial behavior.

HLB Value
Cross-study comparable
Estimated HLB ~12–13 (Griffin's method); Triton X-100 HLB range 13–16
Suggests balanced O/W emulsification, not high-HLB wetting
Calculated value; direct measurement to validate
HLB Value Emulsification Formulation Optimization

Corrosion Inhibition in Alkaline Media

Hexaethylene glycol monophenyl ether (HEMPO) demonstrates defined solvency for fatty acids and alkanolamines, and functions as a corrosion inhibitor in the presence of strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) . This property distinguishes it from many other nonionic surfactants that may degrade or lose efficacy under highly alkaline conditions. In contrast, octylphenol ethoxylates like Triton X-100 (EO≈9–10) are not typically characterized for alkaline corrosion inhibition, as their primary utility lies in biochemical solubilization and detergent applications. The specific chemical stability and corrosion-inhibiting behavior of HEMPO in caustic environments provides a verifiable advantage for industrial metalworking and surface preparation formulations.

Corrosion Inhibition
Data to verify
Reported corrosion inhibition in NaOH/KOH solutions; not typical for octylphenol ethoxylates.
May support dual-function alkaline formulations
Source-specific review needed
Metal Surface Treatment Corrosion Inhibition Alkaline Stability

Key Procurement and Application Scenarios


Aqueous Solubilization of Hydrophobic Payloads

Leveraging its predicted HLB of ~12–13 and defined EO6 chain length, Hexaethylene glycol monophenyl ether is optimally suited for solubilizing moderately hydrophobic compounds (e.g., aromatic actives, lipids, and pharmaceutical intermediates) in aqueous media where a balance between micelle formation and monomer solubility is required . Its monodisperse nature ensures batch-to-batch reproducibility, critical for analytical method development and controlled release formulations, compared to polydisperse ethoxylates like Triton X-100 which may exhibit variable solubilization behavior .

Alkaline Cleaners and Metal Treatment

The compound's demonstrated corrosion inhibition in the presence of NaOH and KOH makes it a candidate for formulating heavy-duty alkaline cleaners, metal degreasers, and pretreatment baths where substrate protection is paramount . Unlike many nonionic surfactants that may hydrolyze or lose efficacy at high pH, HEMPO maintains functional integrity, providing both detergency and corrosion mitigation in a single component—a procurement advantage for formulators seeking to simplify complex alkaline formulations.

Membrane Protein Extraction and Stabilization

Short, monodisperse oligo(ethylene glycol) monophenyl ethers, such as octa(ethylene glycol) monophenyl ether, have been shown to suppress protein aggregation and stabilize denatured lysozyme . By class-level inference, hexaethylene glycol monophenyl ether (EO6) may serve a similar role in membrane protein solubilization and stabilization protocols, offering a well-defined, non-denaturing detergent alternative to polydisperse surfactants like Triton X-100 . Its single molecular weight simplifies post-extraction removal and minimizes interference in downstream mass spectrometry or crystallography experiments.

Coating and Photopolymerizable Formulations

HEMPO's good solvency for various coating materials and its utility in photopolymerizable coatings have been noted . Its moderate HLB and ability to improve flow and wetting without introducing ionic species make it suitable for high-performance industrial coatings, electronics encapsulants, and ink formulations where surfactant-induced defects must be minimized. The monodisperse EO6 structure provides predictable surface tension reduction and controlled evaporation profiles compared to polydisperse alternatives .

Application
Selection Property
Validation Focus
Aqueous Solubilization of Hydrophobic Payloads
Monodisperse EO6 with balanced HLB profile
Solubilization reproducibility and micelle consistency
Alkaline Cleaners & Metal Treatment
Corrosion inhibition in strong base
Performance in NaOH/KOH cleaning formulations
Membrane Protein Extraction
Non-denaturing, monodisperse structure
Protein stability and detergent removal
Coating & Photopolymerizable Formulations
Solvency and non-ionic character
Surface tension reduction and defect-free films
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